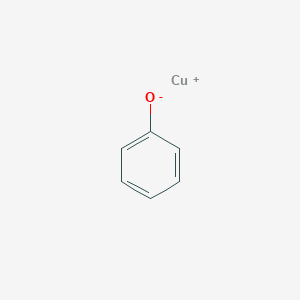![molecular formula C18H22N2 B14692699 (E)-Bis[2-(propan-2-yl)phenyl]diazene CAS No. 33029-36-6](/img/structure/B14692699.png)
(E)-Bis[2-(propan-2-yl)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Bis[2-(propan-2-yl)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of two 2-(propan-2-yl)phenyl groups connected by an azo linkage, resulting in a symmetrical molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis[2-(propan-2-yl)phenyl]diazene typically involves the diazotization of 2-(propan-2-yl)aniline followed by azo coupling. The reaction conditions generally include:
Diazotization: This step involves the reaction of 2-(propan-2-yl)aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another molecule of 2-(propan-2-yl)aniline in an alkaline medium (e.g., sodium hydroxide solution) to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient mixing and temperature control to ensure high yield and purity.
- Use of automated systems for monitoring and controlling the reaction parameters.
化学反应分析
Types of Reactions: (E)-Bis[2-(propan-2-yl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite, zinc dust, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(E)-Bis[2-(propan-2-yl)phenyl]diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-Bis[2-(propan-2-yl)phenyl]diazene involves its interaction with molecular targets and pathways. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the biological context and the nature of the reactive intermediates formed.
相似化合物的比较
Azobenzene: A simpler azo compound with two phenyl groups connected by an azo linkage.
Disperse Orange 3: An azo dye with similar structural features but different substituents on the aromatic rings.
Methyl Red: An azo dye used as a pH indicator with a similar azo linkage but different substituents.
Comparison:
Uniqueness: (E)-Bis[2-(propan-2-yl)phenyl]diazene is unique due to the presence of the 2-(propan-2-yl) substituents, which can influence its chemical reactivity and biological activity.
Structural Differences: The presence of different substituents on the aromatic rings can lead to variations in the physical and chemical properties of the compounds.
Applications: While similar compounds like azobenzene and methyl red are primarily used as dyes and indicators, this compound has broader applications in scientific research and industry.
属性
CAS 编号 |
33029-36-6 |
|---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
bis(2-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C18H22N2/c1-13(2)15-9-5-7-11-17(15)19-20-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
InChI 键 |
MMNIKCLHZKAPGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1N=NC2=CC=CC=C2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)

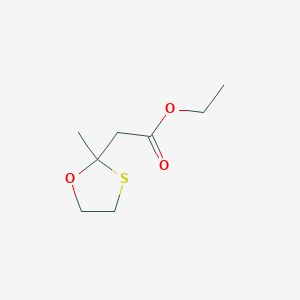
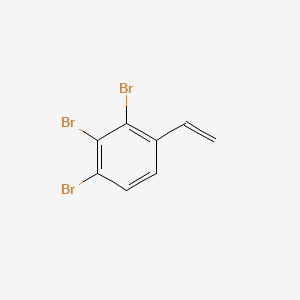
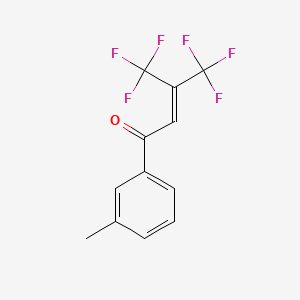
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
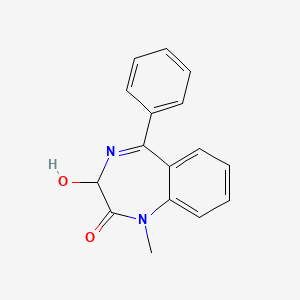
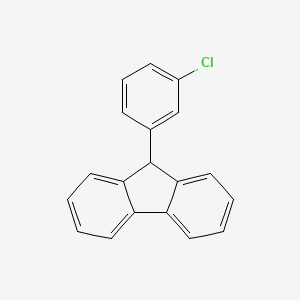
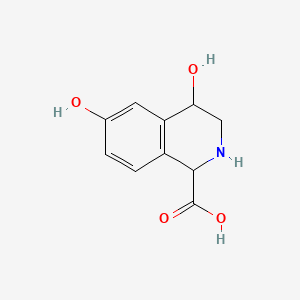
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
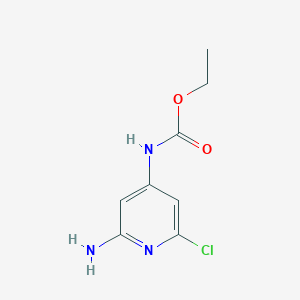
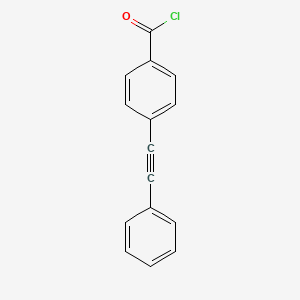
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
